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Compound of Interest

Compound Name: Desbutal

Cat. No.: B15387535 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of

Pentobarbital and Methamphetamine Pharmacokinetics

The discontinued pharmaceutical agent Desbutal offered a unique, fixed-dose combination of

a central nervous system depressant, pentobarbital sodium, and a stimulant,

methamphetamine hydrochloride. This guide provides a comparative analysis of the

pharmacokinetic profiles of these two individual components, drawing upon available human

clinical data. Understanding the distinct absorption, distribution, metabolism, and excretion

pathways of each is critical for researchers investigating sedative-hypnotic and stimulant

pharmacology, as well as for professionals in drug development exploring combination

therapies.

Desbutal was formulated with immediate-release pentobarbital and sustained-release

methamphetamine, a crucial factor influencing their respective pharmacokinetic behaviors. This

guide will delve into the specifics of each, presenting quantitative data in a clear, tabular format

and outlining the experimental methodologies from key studies.

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for orally administered

pentobarbital (immediate-release) and methamphetamine (sustained-release) in healthy adult

volunteers. It is important to note that the data are compiled from separate studies, and direct

head-to-head comparative clinical trials are not available in the reviewed literature.
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Pharmacokinetic
Parameter

Pentobarbital (Immediate-
Release)

Methamphetamine
(Sustained-Release)

Time to Peak Concentration

(Tmax)
~1-2 hours (estimated) 2-12 hours[1]

Peak Plasma Concentration

(Cmax)

Data not readily available in a

comparable format

14.5-33.8 µg/L (10 mg dose);

26.2-44.3 µg/L (20 mg dose)[1]

Elimination Half-Life (t½) 15-50 hours[1] Approximately 10 hours

Bioavailability 70-90% (oral)
Not explicitly stated, but readily

absorbed from the GI tract

Metabolism Primarily hepatic Primarily hepatic

Excretion Primarily renal (as metabolites) Primarily renal

Experimental Protocols
The methodologies employed in the pharmacokinetic studies of pentobarbital and

methamphetamine are crucial for interpreting the data. Below are summaries of the

experimental protocols from key studies investigating the oral administration of each

component.

Pentobarbital Pharmacokinetic Study (Based on
Ehrnebo, 1974)
While the full text of the pivotal study by Ehrnebo (1974) on the oral pharmacokinetics of

pentobarbital is not widely available, secondary sources and related literature allow for a

reconstruction of the likely experimental design.

Study Design: A likely crossover study design where healthy adult volunteers received a

single oral dose of pentobarbital sodium.

Subjects: Healthy adult male and female volunteers.

Dosage and Administration: A single oral dose of pentobarbital sodium, likely in capsule or

solution form.
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Sampling: Serial blood samples were collected over a period of at least 48 hours to

adequately characterize the absorption, distribution, and elimination phases.

Analytical Method: Plasma concentrations of pentobarbital were likely determined using gas

chromatography (GC), a standard analytical technique at the time.

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key

pharmacokinetic parameters, including elimination half-life.

Methamphetamine Pharmacokinetic Study (Scheper et
al., 2003)
This study provides a detailed protocol for evaluating the pharmacokinetics of sustained-

release oral methamphetamine.

Study Design: A clinical study involving healthy adult volunteers.

Subjects: Eight healthy adult volunteers.

Dosage and Administration: Participants received four oral 10-mg S-(+)-methamphetamine

hydrochloride sustained-release tablets over a 7-day period. Three weeks later, a subset of

five participants received four oral 20-mg doses.

Sampling: Blood samples were collected for up to 24 hours after drug administration to

determine plasma concentrations of methamphetamine and its primary metabolite,

amphetamine.

Analytical Method: Plasma concentrations were quantified using a validated analytical

method, likely gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-

mass spectrometry (LC-MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the

pharmacokinetic parameters from the plasma concentration-time data, including Cmax and

Tmax[1].
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To illustrate the distinct journeys of pentobarbital and methamphetamine through the body, the

following diagrams, generated using Graphviz (DOT language), depict their primary

pharmacokinetic pathways.
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Caption: Pharmacokinetic pathway of immediate-release oral pentobarbital.

Methamphetamine Pathway
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Caption: Pharmacokinetic pathway of sustained-release oral methamphetamine.

In conclusion, the individual components of Desbutal exhibit markedly different

pharmacokinetic profiles, largely influenced by their immediate-release versus sustained-

release formulations. Pentobarbital is characterized by a relatively rapid onset and a long

elimination half-life, whereas sustained-release methamphetamine displays a more gradual
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absorption and a shorter half-life. These differences underscore the complexity of

pharmacotherapy involving combination products and highlight the importance of

understanding the kinetic behavior of each active moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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